![molecular formula C22H28N2O6S B3933993 N-[(2,4-dimethoxyphenyl)carbamothioyl]-3,4,5-triethoxybenzamide](/img/structure/B3933993.png)
N-[(2,4-dimethoxyphenyl)carbamothioyl]-3,4,5-triethoxybenzamide
Overview
Description
N-[(2,4-dimethoxyphenyl)carbamothioyl]-3,4,5-triethoxybenzamide is a complex organic compound that belongs to the class of benzamide derivatives
Preparation Methods
The synthesis of N-[(2,4-dimethoxyphenyl)carbamothioyl]-3,4,5-triethoxybenzamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the core benzamide structure, followed by the introduction of the dimethoxyphenyl and triethoxybenzamide groups. Common reagents used in these reactions include thionyl chloride, ethyl chloroformate, and various amines. The reaction conditions usually involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Chemical Reactions Analysis
N-[(2,4-dimethoxyphenyl)carbamothioyl]-3,4,5-triethoxybenzamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[(2,4-dimethoxyphenyl)carbamothioyl]-3,4,5-triethoxybenzamide involves its interaction with specific molecular targets. In biological systems, it binds to enzymes and proteins, inhibiting their activity and leading to various cellular effects. For example, it can inhibit bacterial RNA polymerase, preventing the synthesis of essential proteins and leading to bacterial cell death . In cancer cells, it may interfere with signaling pathways, inducing apoptosis and inhibiting cell growth .
Comparison with Similar Compounds
N-[(2,4-dimethoxyphenyl)carbamothioyl]-3,4,5-triethoxybenzamide can be compared with other benzamide derivatives, such as:
N-[(2,5-dimethoxyphenyl)carbamothioyl]benzamide: This compound has similar structural features but differs in the position of the methoxy groups, which can affect its chemical reactivity and biological activity.
N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-2-furamide: This derivative has a different core structure, which may result in distinct biological activities and applications.
N-2,4-dimethoxyphenyl dithiolopyrrolone derivatives: These compounds are known for their antimicrobial properties and are used as bacterial RNA polymerase inhibitors.
Properties
IUPAC Name |
N-[(2,4-dimethoxyphenyl)carbamothioyl]-3,4,5-triethoxybenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O6S/c1-6-28-18-11-14(12-19(29-7-2)20(18)30-8-3)21(25)24-22(31)23-16-10-9-15(26-4)13-17(16)27-5/h9-13H,6-8H2,1-5H3,(H2,23,24,25,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKPREXUXOFTVFF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC(=S)NC2=C(C=C(C=C2)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.